4,6-dichloro-1H-indazole-3-carboxylic acid 4,6-dichloro-1H-indazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 885520-64-9
VCID: VC8306590
InChI: InChI=1S/C8H4Cl2N2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14)
SMILES: C1=C(C=C(C2=C1NN=C2C(=O)O)Cl)Cl
Molecular Formula: C8H4Cl2N2O2
Molecular Weight: 231.03 g/mol

4,6-dichloro-1H-indazole-3-carboxylic acid

CAS No.: 885520-64-9

Cat. No.: VC8306590

Molecular Formula: C8H4Cl2N2O2

Molecular Weight: 231.03 g/mol

* For research use only. Not for human or veterinary use.

4,6-dichloro-1H-indazole-3-carboxylic acid - 885520-64-9

Specification

CAS No. 885520-64-9
Molecular Formula C8H4Cl2N2O2
Molecular Weight 231.03 g/mol
IUPAC Name 4,6-dichloro-1H-indazole-3-carboxylic acid
Standard InChI InChI=1S/C8H4Cl2N2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14)
Standard InChI Key WOZHSPNLKJFNNE-UHFFFAOYSA-N
SMILES C1=C(C=C(C2=C1NN=C2C(=O)O)Cl)Cl
Canonical SMILES C1=C(C=C(C2=C1NN=C2C(=O)O)Cl)Cl

Introduction

Chemical Structure and Molecular Properties

The core structure of 4,6-dichloro-1H-indazole-3-carboxylic acid consists of a bicyclic indazole system with chlorine substituents at positions 4 and 6 and a carboxylic acid moiety at position 3. The molecular formula is C₈H₄Cl₂N₂O₂, with a molecular weight of 243.04 g/mol.

Structural Analogues and Comparative Analysis

Data from analogous compounds, such as 4,6-dibromo-1H-indazole-3-carboxylic acid (CAS: 885518-30-9), reveal key trends in halogen-substituted indazoles . For instance:

Property4,6-Dibromo Analog 4,6-Dichloro Target (Inferred)
Molecular Weight319.94 g/mol243.04 g/mol
Density2.3 g/cm³~1.8–2.0 g/cm³
Boiling Point533.1°C~300–350°C
LogP (Partition Coefficient)2.79~2.0–2.5

The reduced molecular weight and density compared to the dibromo analog align with chlorine’s lower atomic mass and smaller van der Waals radius. The LogP value suggests moderate lipophilicity, favoring membrane permeability in biological systems .

Spectroscopic and Computational Data

While experimental spectra for 4,6-dichloro-1H-indazole-3-carboxylic acid are unavailable, computational models predict:

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (O-H stretch of carboxylic acid).

  • NMR: Characteristic signals for aromatic protons adjacent to chlorine substituents (δ 7.5–8.5 ppm in ¹H NMR) and carbonyl carbon at ~165 ppm in ¹³C NMR .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of chlorinated indazole derivatives often follows multi-step protocols involving halogenation, cyclization, and functional group interconversion. A patent (US20110172428A1) outlines a general method for indazole-3-carboxylic acid synthesis, adaptable to 4,6-dichloro variants :

  • Halogenation:

    • Substrate: 1H-indazole-3-carboxylic acid.

    • Reagents: Chlorinating agents (e.g., Cl₂, SOCl₂) under controlled conditions.

    • Conditions: Reaction in dichloromethane at 40°C for 2 hours .

  • Workup and Isolation:

    • Quenching with water followed by layer separation to isolate the dichloromethane phase .

    • Precipitation via solvent removal (e.g., distillation) yields the crude product.

  • Purification:

    • Recrystallization from polar aprotic solvents (e.g., DMF, DMA) enhances purity .

Process Optimization

Critical parameters for scalability include:

  • Temperature Control: Maintaining 25–30°C during halogenation prevents over-chlorination .

  • Solvent Selection: Dichloromethane ensures high solubility of intermediates, while DMF aids in final crystallization .

  • Yield: Analogous syntheses report yields of 76–95% under optimized conditions .

Physicochemical Stability and Reactivity

Thermal and Chemical Stability

The compound’s stability is influenced by its electron-withdrawing substituents:

  • Thermal Decomposition: Predicted onset at ~250°C, consistent with brominated analogs .

  • Hydrolytic Sensitivity: The carboxylic acid group may undergo esterification or decarboxylation under acidic/basic conditions .

Reactivity Profile

  • Nucleophilic Aromatic Substitution: Chlorine atoms at positions 4 and 6 activate the ring for substitution at position 5 or 7.

  • Coordination Chemistry: The carboxylic acid group enables metal complexation, relevant to catalytic applications .

Applications and Functional Utility

Pharmaceutical Intermediates

Chlorinated indazoles are precursors to kinase inhibitors and antipsychotic agents. For example, 1-(3,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid (CAS: 50264-68-1) demonstrates bioactivity via modulation of neurotransmitter receptors .

Material Science

The planar indazole ring and halogen substituents suggest utility in organic semiconductors or ligand design for metal-organic frameworks (MOFs).

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